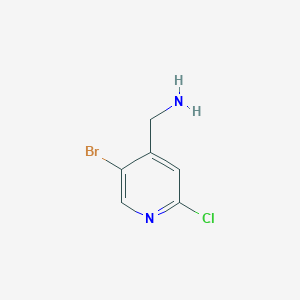

(5-bromo-2-chloropyridin-4-yl)methanamine

Description

(5-Bromo-2-chloropyridin-4-yl)methanamine (molecular formula: C₆H₆BrClN₂) is a halogen-substituted pyridine derivative with a methanamine group at the 4-position. Its structural features include:

- SMILES:

C1=C(C(=CN=C1Cl)Br)CN - InChIKey:

JIMDGKPZRGBDQX-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values for adducts range from 134.3–139.8 Ų (e.g., [M+H]⁺: 134.7 Ų) .

This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing kinase inhibitors and heterocyclic frameworks. Its reactivity is influenced by the electron-withdrawing bromo and chloro substituents, which direct nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMDGKPZRGBDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chloropyridin-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed amination of 5-bromo-2-chloropyridine . This reaction typically requires the use of a palladium catalyst, a suitable amine source, and specific reaction conditions to achieve high yields.

Another method involves the halogen-exchange reaction using anhydrous potassium fluoride to convert 5-bromo-2-chloropyridine to 5-bromo-2-fluoropyridine . This intermediate can then be further functionalized to obtain the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chloropyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in amination and coupling reactions.

Anhydrous Potassium Fluoride: Used in halogen-exchange reactions.

Oxidizing and Reducing Agents: Used to achieve oxidation or reduction of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed amination can yield amino-2-chloropyridine derivatives , while halogen-exchange reactions can produce fluorinated pyridine compounds .

Scientific Research Applications

(5-bromo-2-chloropyridin-4-yl)methanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-bromo-2-chloropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways The presence of bromine and chlorine substituents can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

(5-Bromo-4-methylpyridin-2-yl)methanamine

- Molecular formula : C₇H₉BrN₂

- Key differences : A methyl group replaces the chloro substituent at the 4-position. This increases lipophilicity (logP ~1.2 vs. ~0.8 for the target compound) and alters steric interactions in binding pockets .

- Synthesis : Prepared via Suzuki-Miyaura coupling under microwave irradiation (140°C, 2 minutes) with 89.4% yield, compared to lower yields (~11%) for similar compounds using traditional methods .

(5-Chloropyridin-2-yl)methanamine Dihydrochloride

- Molecular formula : C₆H₈Cl₃N₂

- Key differences : Chloro replaces bromo at the 5-position, reducing molecular weight (MW: 215.5 vs. 225.5 g/mol) and polarizability. This impacts solubility and hydrogen-bonding capacity in aqueous media .

(2-Bromopyridin-4-yl)methanamine

Heterocyclic Core Modifications

5-Bromo-2-chloropyrimidin-4-amine

Functional Group Additions

(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine

- Molecular formula : C₁₀H₁₃BrN₂

Key Research Findings

- Reactivity : Bromo and chloro substituents in the target compound enable regioselective functionalization at the 4-position, as demonstrated in Buchwald-Hartwig aminations .

- Biological Activity : Pyridine analogs with methyl groups (e.g., (5-bromo-4-methylpyridin-2-yl)methanamine) show enhanced penetration across the blood-brain barrier compared to halogen-only derivatives .

- Crystallography : Pyrimidine analogs exhibit planar ring systems and robust hydrogen-bonding networks, critical for stabilizing protein-ligand interactions .

Biological Activity

(5-bromo-2-chloropyridin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and microbiology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

- Chemical Formula : C₅H₄BrClN₂

- Molecular Weight : 207.46 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of kinase enzymes by occupying their active sites, thereby disrupting signal transduction pathways essential for cell proliferation and survival.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For example, a series of compounds derived from similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 4 to 32 μg/mL, indicating that these compounds could effectively inhibit bacterial growth .

Case Study: Structure-Activity Relationships

A detailed investigation into the SAR of related compounds revealed that:

- Compounds with electron-withdrawing groups demonstrated enhanced antibacterial activity.

- The presence of halogens (like bromine and chlorine) at specific positions on the pyridine ring significantly influenced potency.

- For instance, a derivative with a 2-amino group showed improved efficacy against MRSA compared to others lacking this substitution .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound and its derivatives:

| Activity | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 4 - 16 | Effective against both standard and MRSA strains |

| Antibacterial | Bacillus subtilis | 8 - 32 | Moderate activity noted |

| Antibacterial | Escherichia coli | 8 - 32 | Similar inhibition profile as above |

| Antibacterial | Biofilm formation | N/A | Disperses established biofilms effectively |

Pharmacological Applications

The compound is being investigated as a potential pharmacophore in drug discovery efforts aimed at developing novel kinase inhibitors. Its ability to modulate kinase activity positions it as a candidate for further research in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.